
Phd2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phd2-IN-1 is a potent and orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (PHD2). This compound has an IC50 value of 22.53 nM and is primarily used in research related to anemia . PHD2 is an enzyme that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels .
Preparation Methods
Chemical Reactions Analysis
Phd2-IN-1 undergoes various chemical reactions, including hydroxylation and stabilization of HIF-α. Common reagents used in these reactions include oxygen, ferrous iron, and 2-oxoglutarate . The major products formed from these reactions are stabilized HIF-α and increased expression of erythropoietin (EPO) gene .
Scientific Research Applications
Phd2-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the modulation of PHD2 and its effects on HIF stabilization.
Biology: Investigated for its role in cellular oxygen homeostasis and hypoxic response.
Medicine: Explored as a potential therapeutic agent for anemia and other conditions related to hypoxia.
Industry: Utilized in high-throughput screening for the development of new PHD inhibitors.
Mechanism of Action
Phd2-IN-1 inhibits PHD2, leading to the stabilization of HIF-α. Under normoxic conditions, PHD2 catalyzes the hydroxylation of HIF-α, marking it for proteasomal degradation. Inhibition of PHD2 prevents this degradation, allowing HIF-α to accumulate and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism . The molecular targets of this compound include the oxygen-dependent degradation domains (ODDs) of HIF-α .
Comparison with Similar Compounds
Phd2-IN-1 is compared with other PHD inhibitors such as FG-2216, IOX2, and Roxadustat. These compounds also inhibit PHD2 but differ in their potency, selectivity, and pharmacokinetic properties . This compound is unique due to its high potency and oral bioavailability .
Similar Compounds
Properties
Molecular Formula |
C21H23ClN4O5 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-[[5-[1-[2-(4-chloroanilino)acetyl]piperidin-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H23ClN4O5/c22-15-1-3-16(4-2-15)23-11-18(28)26-7-5-13(6-8-26)14-9-17(27)20(24-10-14)21(31)25-12-19(29)30/h1-4,9-10,13,23,27H,5-8,11-12H2,(H,25,31)(H,29,30) |
InChI Key |
PNWJJULLNCIIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=C(N=C2)C(=O)NCC(=O)O)O)C(=O)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
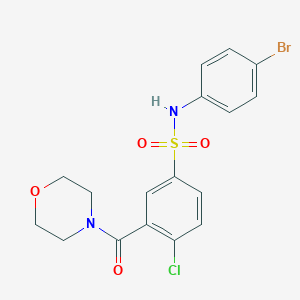

![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
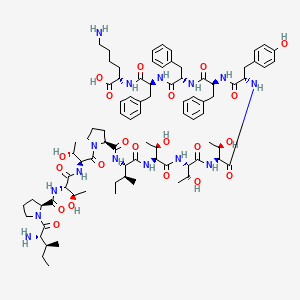
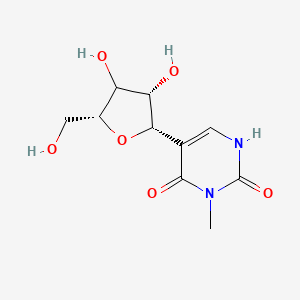
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
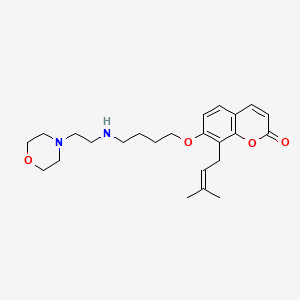

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
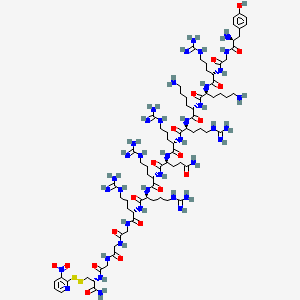
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
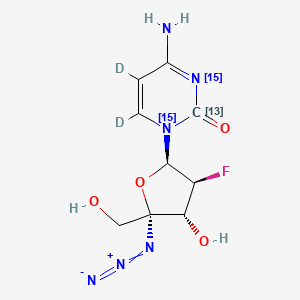
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
